molecular formula C11H15ClS B3377617 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene CAS No. 1341064-82-1

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene

Cat. No.: B3377617
CAS No.: 1341064-82-1
M. Wt: 214.76
InChI Key: PXJTXQPBZWBSMC-UHFFFAOYSA-N
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Description

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is a sulfur-containing organic compound of interest in chemical research and development. This compound features a benzene ring substituted with a methyl group and a sulfide chain that terminates in a reactive chloro group. This structure suggests its potential utility as a versatile synthetic intermediate or building block for the preparation of more complex molecules, particularly in medicinal chemistry and materials science. The presence of both sulfur and chlorine atoms provides reactive sites for further chemical modifications, such as nucleophilic substitutions or cyclization reactions. Researchers can leverage this compound in the exploration of novel heterocyclic compounds or in the development of ligands for catalytic systems. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Specific toxicological data for this compound is not currently available in the searched literature.

Properties

IUPAC Name

1-(3-chloro-2-methylpropyl)sulfanyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClS/c1-9(7-12)8-13-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJTXQPBZWBSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene typically involves the reaction of 2-methylbenzenethiol with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler sulfanyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH) are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated sulfanyl derivatives.

    Substitution: Hydroxyl or amine-substituted derivatives.

Scientific Research Applications

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfanyl group interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Properties/Applications
1-[(3-Chloro-2-methylpropyl)sulfanyl]-2-methylbenzene C₁₁H₁₅ClS 200.67 Sulfanyl (-S-) 3-Chloro-2-methylpropyl, 2-methyl High steric hindrance; potential intermediate in organic synthesis
1-[(3-Chloropropyl)sulfonyl]-4-methoxybenzene C₁₀H₁₃ClO₃S 248.73 Sulfonyl (-SO₂-) 3-Chloropropyl, 4-methoxy Polar sulfonyl group enhances solubility; used in materials science
1-(2-Fluoropropyl)-2-methylbenzene (F11) C₁₀H₁₃F 152.21 Fluoropropyl 2-Fluoropropyl, 2-methyl Lower molecular weight; fluorine's electronegativity impacts electronic properties (NMR data available)
Montelukast derivatives ~C₃₅H₃₆ClN₃O₆S₂ ~700+ Sulfanyl (-S-) Complex substituents Pharmaceutical applications (asthma treatment); chiral centers present
Key Observations:
  • Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl group (-S-) is less polar than sulfonyl (-SO₂-), reducing water solubility compared to C₁₀H₁₃ClO₃S .
  • Halogen Effects : The chlorine atom in the target compound (vs. fluorine in F11) increases molecular weight and may enhance metabolic stability but reduces electronegativity .

Structural and Spectroscopic Comparisons

  • NMR Data: 1-(2-Fluoropropyl)-2-methylbenzene (F11): ¹H and ¹³C NMR spectra () reveal distinct shifts due to fluorine’s electronegativity, contrasting with the target compound’s chlorine-induced deshielding effects. Target Compound: No NMR data is provided, but chlorine’s inductive effect would likely cause downfield shifts in aromatic protons compared to fluorine analogs .
  • Thermal Stability : Sulfonyl-containing compounds (e.g., C₁₀H₁₃ClO₃S) typically exhibit higher thermal stability due to stronger S=O bonds, whereas sulfanyl groups (as in the target) are more prone to oxidation .

Biological Activity

1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both a sulfanyl group and a chlorine atom in its structure allows for diverse chemical reactivity, which can influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in research, and comparisons with similar compounds.

The compound is characterized by the following structural formula:

  • Chemical Formula : C10H13ClS
  • Molecular Weight : 202.73 g/mol

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
  • Electrophilic Substitution : The chlorine atom can participate in electrophilic substitution reactions, enhancing the compound's reactivity and enabling it to modify other biological molecules.

Biological Activity

Research has indicated that this compound may exhibit several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown anticancer activity by disrupting critical pathways involved in tumor growth and survival .
  • Toxicological Concerns : The compound's chlorinated structure raises concerns regarding its potential toxicity. For instance, related compounds like 3-chloro-2-methylpropene have been linked to tumor formation in animal studies .

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds. Below is a summary of relevant findings:

StudyCompoundFindings
NTP Study (1986)3-Chloro-2-methylpropeneInduced tumors in rodents; linked to carcinogenic effects .
PMC Article (2012)Various sulfonamidesDemonstrated inhibition of HIF-1 transcriptional activity, suggesting potential anticancer applications .

These studies highlight the importance of further investigating the biological effects of this compound, particularly in relation to cancer biology.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired biological activities.
  • Biological Studies : The compound can be utilized in studies examining sulfanyl group interactions with biological molecules, aiding in the understanding of biochemical pathways and drug design.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

CompoundStructural FeaturesNotable Activities
1-[(3-chloro-2-methylpropyl)sulfanyl]benzeneSimilar sulfanyl groupPotentially similar reactivity and toxicity profiles
1-[(2-methylpropyl)sulfanyl]-2-methylbenzeneDifferent alkyl substituentsVarying biological activity due to structural differences
1-[(3-chloro-2-methylpropyl)sulfanyl]-3-methylbenzeneDifferent position of chlorineMay exhibit distinct reactivity patterns

Q & A

Q. How can synthetic routes for 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene be designed, and what intermediates or reaction conditions are critical?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiol-containing precursor and a halogenated alkyl chain (e.g., 3-chloro-2-methylpropyl chloride). For example, the thiol group can displace the chlorine atom under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include 2-methylbenzenethiol and 3-chloro-2-methylpropyl derivatives. Reaction optimization may require monitoring by TLC or GC-MS to minimize side reactions like oxidation of the thiol group. Similar strategies are employed for sulfur-containing intermediates in pesticide synthesis .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm the presence of the methyl groups (δ ~1.2–2.5 ppm for CH₃), the sulfanyl linkage (δ ~3.0–3.5 ppm for SCH₂), and the aromatic protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₁H₁₅ClS).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths and angles .

Q. What purification methods are suitable for isolating this compound, and how are chromatographic conditions optimized?

  • Methodological Answer : Flash chromatography on silica gel with gradients of ethyl acetate/hexane is commonly used. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). Reference standards (e.g., EP or USP guidelines) ensure method validation. For halogenated analogs, preparative TLC may resolve closely eluting impurities .

Advanced Research Questions

Q. How can yield fluctuations during synthesis be systematically investigated?

  • Methodological Answer :
  • Intermediate Stability : Test intermediates (e.g., 3-chloro-2-methylpropyl chloride) for degradation under reaction conditions (e.g., moisture sensitivity).
  • Side Reactions : Use LC-MS to identify byproducts, such as disulfides from thiol oxidation.
  • Kinetic Studies : Vary reaction time, temperature, and base strength to identify optimal conditions. For example, replacing K₂CO₃ with DBU may improve nucleophilicity .

Q. How can computational methods predict the reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the sulfanyl group, predicting sites for electrophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) assesses stability. Molecular dynamics simulations evaluate solvation effects in biological systems .

Q. How can conflicting structural data (e.g., X-ray vs. NMR) be resolved?

  • Methodological Answer :
  • Crystallographic Refinement : Use SHELXL to re-refine X-ray data, checking for twinning or disorder.
  • NMR Restraints : Apply NOESY/ROESY to validate spatial arrangements.
  • Cross-Validation : Compare with analogous compounds (e.g., 1-(3-bromopropoxy)-2-methylbenzene) to identify systematic errors .

Q. What strategies differentiate nonspecific cytotoxicity from target-specific activity in biological assays?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines.
  • Target Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., enzymes interacting with sulfur-containing motifs).
  • Proteomic Profiling : Identify binding partners via pull-down assays or affinity chromatography. For chlorinated analogs, metabolic stability in liver microsomes may also be tested .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene
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1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene

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